4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a benzenesulfonamide core with an acetyl group and a 3-methylisoxazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 3-methylisoxazole can be prepared by reacting 3-methyl-2-butanone oxime with acetic anhydride.
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Sulfonamide Formation: : The benzenesulfonamide core is formed by reacting benzenesulfonyl chloride with an appropriate amine. In this case, the amine would be 2-(3-methylisoxazol-5-yl)ethylamine.
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Acetylation: : The final step involves acetylating the amine group on the benzenesulfonamide using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming a hydroxyl or carboxyl derivative.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
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Substitution: : The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are common reagents for substitution reactions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives of the original compound.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial effects. The isoxazole moiety may also contribute to the compound’s biological activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of an isoxazole ring.
Sulfisoxazole: Contains an isoxazole ring but differs in the position and type of substituents.
Uniqueness
4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its acetyl group and 3-methylisoxazole moiety provide unique sites for chemical modification and potential therapeutic applications.
Properties
IUPAC Name |
4-acetyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-9-13(20-16-10)7-8-15-21(18,19)14-5-3-12(4-6-14)11(2)17/h3-6,9,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUSPJJNGODIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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